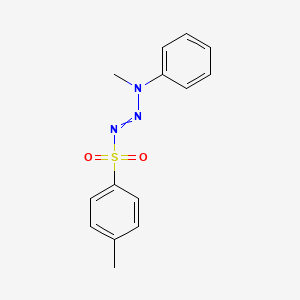
4-Isopropyl-2-(alpha-(o-methoxyphenoxy)benzyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropyl-2-(alpha-(o-methoxyphenoxy)benzyl)morpholine is a complex organic compound that features a morpholine ring substituted with an isopropyl group and a benzyl group, which is further substituted with an o-methoxyphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-2-(alpha-(o-methoxyphenoxy)benzyl)morpholine typically involves multiple steps, including the formation of the morpholine ring, the introduction of the isopropyl group, and the attachment of the benzyl group with the o-methoxyphenoxy substituent. Common synthetic routes may include:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable dehydrating agent.
Introduction of the Isopropyl Group: This step may involve the alkylation of the morpholine ring using isopropyl halides under basic conditions.
Attachment of the Benzyl Group: The benzyl group with the o-methoxyphenoxy substituent can be introduced through a nucleophilic substitution reaction, where the morpholine nitrogen attacks a benzyl halide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-Isopropyl-2-(alpha-(o-methoxyphenoxy)benzyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
4-Isopropyl-2-(alpha-(o-methoxyphenoxy)benzyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Isopropyl-2-(alpha-(o-methoxyphenoxy)benzyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol: A lignin model compound with similar structural features.
4-Isopropyl-2-methylphenol: Shares the isopropyl and phenol functionalities.
Uniqueness
4-Isopropyl-2-(alpha-(o-methoxyphenoxy)benzyl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
71620-52-5 |
|---|---|
Formule moléculaire |
C21H27NO3 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
2-[(2-methoxyphenoxy)-phenylmethyl]-4-propan-2-ylmorpholine |
InChI |
InChI=1S/C21H27NO3/c1-16(2)22-13-14-24-20(15-22)21(17-9-5-4-6-10-17)25-19-12-8-7-11-18(19)23-3/h4-12,16,20-21H,13-15H2,1-3H3 |
Clé InChI |
FETYGEGQBDNCCS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCOC(C1)C(C2=CC=CC=C2)OC3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde](/img/structure/B14474996.png)
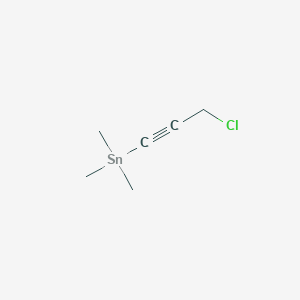
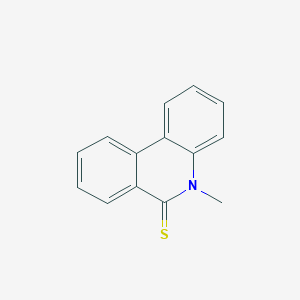


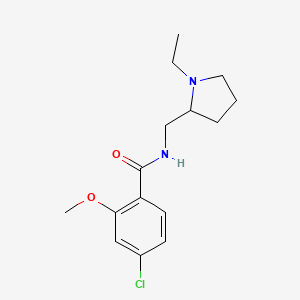


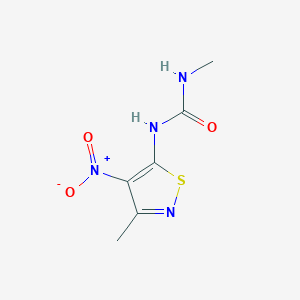

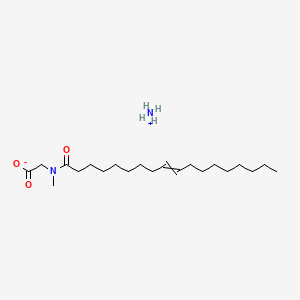
![2-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14475050.png)
